molecular formula C19H26ClF3N4O2S B2922226 1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-((4-(trifluoromethyl)phenyl)sulfonyl)-1,4-diazepane hydrochloride CAS No. 1396748-42-7

1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-((4-(trifluoromethyl)phenyl)sulfonyl)-1,4-diazepane hydrochloride

Cat. No. B2922226
CAS RN: 1396748-42-7
M. Wt: 466.95
InChI Key: MUIXXHOLLYXHNN-UHFFFAOYSA-N
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Description

1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-((4-(trifluoromethyl)phenyl)sulfonyl)-1,4-diazepane hydrochloride is a useful research compound. Its molecular formula is C19H26ClF3N4O2S and its molecular weight is 466.95. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Reactivity in Organic Chemistry

Research into related chemical structures has shown various synthetic pathways and reactions, highlighting the versatility of pyrazolines and related compounds in organic synthesis. For instance, the cycloaddition reactions of diazo compounds with derivatives of trifluoropropene can yield trifluoromethyl-substituted pyrazolines, pyrazoles, cyclopropanes, or allylsulfones. This demonstrates the compound's potential in synthesizing a range of trifluoromethylated synthons, which are valuable in medicinal chemistry and material science due to their unique chemical properties (Plancquaert et al., 1996).

Photolytic and Acid-Catalyzed Transformations

The compound's related chemical structures have been used to study transformations under various conditions, such as photolytic and acid-catalyzed transformations. These studies help in understanding the reactivity and stability of pyrazole-containing compounds under different environmental conditions, providing insights into their behavior in biological systems or during chemical processes (Vasin et al., 2014).

Synthesis of Pyrazole Derivatives

The compound's related structures have been utilized in synthesizing various pyrazole derivatives, demonstrating the compound's relevance in creating pharmacologically active molecules. For example, the generation of anionic triflyldiazomethane species followed by a [3 + 2] cycloaddition reaction with nitroalkenes can produce pyrazole triflones. These compounds are attractive in pharmaceutical research due to their potential anti-inflammatory and antimicrobial properties (Das et al., 2018).

properties

IUPAC Name

1-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-4-[4-(trifluoromethyl)phenyl]sulfonyl-1,4-diazepane;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25F3N4O2S.ClH/c1-15-14-16(2)26(23-15)13-11-24-8-3-9-25(12-10-24)29(27,28)18-6-4-17(5-7-18)19(20,21)22;/h4-7,14H,3,8-13H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUIXXHOLLYXHNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CCN2CCCN(CC2)S(=O)(=O)C3=CC=C(C=C3)C(F)(F)F)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26ClF3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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